molecular formula C17H11FN2O B12707850 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- CAS No. 93663-33-3

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-

Cat. No.: B12707850
CAS No.: 93663-33-3
M. Wt: 278.28 g/mol
InChI Key: FBVXWGXCLORXOP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one . This name reflects the parent indenoquinolinone system, where the bicyclic framework comprises a quinoline moiety fused to an indenone structure. The numbering begins at the nitrogen atom of the quinoline ring, proceeding clockwise, with the fluorine atom occupying position 8 and the methylamino group at position 10. The ketone functionality at position 11 completes the indenone component.

The molecular formula $$ \text{C}{17}\text{H}{11}\text{FN}{2}\text{O} $$ confirms the presence of 17 carbon atoms, 11 hydrogens, one fluorine, two nitrogens, and one oxygen. The SMILES notation CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O explicitly defines the connectivity, emphasizing the methylamino group (-NCH$$3$$) attached to carbon 10 and the fluorine atom at carbon 8. The indenoquinolinone skeleton is further validated by its InChIKey FBVXWGXCLORXOP-UHFFFAOYSA-N , which uniquely identifies the compound’s structural features in chemical databases.

Atomic Connectivity and Bonding Patterns

The atomic architecture of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- consists of a planar, fused bicyclic system. The quinoline moiety (positions 1–9) merges with the indenone component (positions 10–17) through shared carbon atoms at positions 9 and 10, forming a rigid, conjugated π-system. Key bonding features include:

  • Aromatic Systems : The quinoline ring (positions 1–9) and the benzene ring of the indenone (positions 12–16) exhibit full aromaticity, stabilized by resonance. The indenone’s carbonyl group at position 11 disrupts aromaticity in its immediate vicinity, creating a polarized region.
  • Substituent Effects : The electronegative fluorine atom at position 8 withdraws electron density via inductive effects, while the methylamino group at position 10 donates electrons through resonance, creating localized electronic asymmetry.
  • Cross-Conjugation : The carbonyl group at position 11 participates in cross-conjugation with the adjacent aromatic systems, moderating the molecule’s overall reactivity.

A table summarizing bond lengths and angles derived from computational models would further illustrate these interactions, though experimental crystallographic data remains unavailable for this specific derivative.

Stereochemical Considerations and Conformational Analysis

Stereoisomerism in 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is precluded by its planar, rigid framework and the absence of chiral centers. However, conformational flexibility arises in the methylamino substituent, where rotation around the C-N bond generates distinct rotamers. Nuclear magnetic resonance (NMR) studies of analogous indenoquinoline derivatives reveal restricted rotation due to partial double-bond character in the C-N linkage, resulting in two stable conformers at room temperature.

The fluorine atom’s van der Waals radius (1.47 Å) and the methyl group’s steric bulk impose subtle torsional constraints on the adjacent rings. Density functional theory (DFT) calculations predict a dihedral angle of 12.5° between the quinoline and indenone planes, minimizing steric clash between the fluorine and methylamino groups. This slight distortion preserves conjugation while accommodating substituent interactions.

Comparative Structural Analysis with Related Indenoquinoline Derivatives

Structural modifications within the indenoquinoline family significantly alter physicochemical and biological properties. The following table compares key derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
11H-Indeno[1,2-b]quinoline $$ \text{C}{16}\text{H}{11}\text{N} $$ None 217.27 Parent hydrocarbon scaffold
11H-Indeno[1,2-b]quinoline-10-carboxylic acid $$ \text{C}{17}\text{H}{11}\text{NO}_{2} $$ Carboxylic acid at C10 261.27 Enhanced polarity, hydrogen-bonding capacity
10-Methylamino-11H-indeno(1,2-b)quinolin-11-one $$ \text{C}{17}\text{H}{12}\text{N}_{2}\text{O} $$ Methylamino at C10, no fluorine 260.29 Basic amino group, reduced electronegativity
8-Fluoro-10-(methylamino)-11H-indeno[1,2-b]quinolin-11-one $$ \text{C}{17}\text{H}{11}\text{FN}_{2}\text{O} $$ Fluoro at C8, methylamino at C10 278.28 Electron-withdrawing/donating pair, increased dipole

The fluorine atom in the subject compound introduces strong electron-withdrawing effects, which polarize the quinoline ring and enhance electrophilic reactivity at positions ortho and para to the fluorine. In contrast, the carboxylic acid derivative exhibits acidic properties (pKa ≈ 4.5) due to the ionizable -COOH group, while the methylamino analogue displays basic character (pKa ≈ 9.8). These functional group variations directly influence solubility, bioavailability, and intermolecular interactions in potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93663-33-3

Molecular Formula

C17H11FN2O

Molecular Weight

278.28 g/mol

IUPAC Name

8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)

InChI Key

FBVXWGXCLORXOP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Core Scaffold Formation

  • The indenoquinoline core is formed by condensation of ninhydrin with o-phenylenediamine under reflux conditions, often in solvents like ethanol or acetonitrile.
  • For fluorinated derivatives, fluorine-substituted ninhydrin analogues or fluorinated o-phenylenediamine derivatives are used to incorporate the fluorine atom at the desired position (position 8 in this case).

Introduction of the Methylamino Group at Position 10

  • The methylamino substituent is introduced via nucleophilic substitution or reductive amination on a suitable precursor ketone or halogenated intermediate.
  • One reported method involves alkylation of the indenoquinoline ketone with methylamine or methylamino-containing reagents under basic conditions (e.g., NaOH or K2CO3 in DMSO or ethanol).
  • Alternative approaches include the use of hydroxylamine derivatives to form oximes, which can be further transformed into amino derivatives by reduction or substitution.

Detailed Preparation Methods

Synthesis of 8-Fluoro-Substituted Indenoquinoline Core

Step Reagents & Conditions Description Yield & Notes
1 Fluorinated ninhydrin + o-phenylenediamine Condensation in refluxing ethanol or acetonitrile Moderate yields (~40-60%) due to solubility issues; water removal agents like DCC can improve conversion
2 Purification by recrystallization or chromatography Isolation of pure 8-fluoro-indenoquinoline ketone Confirmed by NMR, IR, and MS

Introduction of the 10-(Methylamino) Group

Step Reagents & Conditions Description Yield & Notes
3 Treatment of ketone intermediate with methylamine or methylamine hydrochloride Nucleophilic substitution or reductive amination in ethanol or DMSO with base (NaOH, K2CO3) Formation of 10-(methylamino) derivative; reaction times vary from 5 to 10 hours
4 Purification by column chromatography Isolation of target compound High purity confirmed by 1H-NMR and 13C-NMR

Alternative Oxime Route (Optional)

  • Ketone intermediates can be converted to oximes using hydroxylamine hydrochloride in hot ethanol with NaOH.
  • Oximes can be selectively reduced or rearranged to amino derivatives, allowing stereochemical control of the product.

Reaction Conditions and Optimization

  • Solvent choice: Ethanol, acetonitrile, or DMSO are commonly used; acetonitrile with DCC as a water scavenger improves yields in condensation steps.
  • Temperature: Reflux conditions (~70-90 °C) are typical for condensation and substitution reactions.
  • Base: NaOH or K2CO3 facilitate nucleophilic substitution and amination steps.
  • Reaction time: Typically ranges from 0.5 hours (for condensation) to 10 hours (for alkylation/amination).
  • Purification: Column chromatography and recrystallization are standard for isolating pure compounds.

Analytical Characterization

  • 1H-NMR and 13C-NMR confirm the substitution pattern and purity.
  • IR spectroscopy identifies functional groups (carbonyl, amino).
  • Mass spectrometry (LC/MS, HRMS) confirms molecular weight.
  • X-ray crystallography may be used for structural confirmation in some cases.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 Condensation Fluorinated ninhydrin + o-phenylenediamine Reflux in EtOH or MeCN + DCC 8-Fluoro-indenoquinoline ketone 40-60 Water removal improves yield
2 Amination Ketone intermediate Methylamine + base (NaOH/K2CO3), reflux 8-Fluoro-10-(methylamino)-indenoquinoline 70-90 Reaction time 5-10 h
3 Purification Crude product Column chromatography, recrystallization Pure target compound - Confirmed by NMR, MS

Research Findings and Applications

  • The 11H-indeno[1,2-b]quinolin-11-one scaffold is a promising framework for kinase inhibitors, including JNK inhibitors.
  • Fluorine substitution at position 8 enhances biological activity and metabolic stability.
  • The methylamino group at position 10 contributes to binding affinity and specificity.
  • The synthetic methods allow for the preparation of isomerically pure compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative. Substitution reactions could result in various substituted indenoquinoline derivatives.

Scientific Research Applications

It appears that information regarding the applications of "11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-" is limited. However, some data can be gathered from the available search results regarding its properties, toxicity, and related compounds.

Chemical Identification

The compound "11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-" has the following identifiers :

  • RTECS Number: NK9468100
  • CAS Registry Number: 93663-33-3
  • Molecular Formula: C17-H11-F-N2-O
  • Molecular Weight: 278.30

Health Hazard Data

Acute Toxicity

  • Test Type: LD (Lethal Dose)
  • Route of Exposure: Oral
  • Species Observed: Mouse
  • Dose/Duration: >2 gm/kg
  • Toxic Effects: Details of toxic effects not reported other than lethal dose value
  • Reference: Polish Journal of Pharmacology and Pharmacy, 35, 523, 1983

Related Compounds and Potential Applications

  • 11H-Indeno(1,2-b)quinoline: This compound has a molecular weight of 217.2652 and a CAS Registry Number of 243-51-6 .
  • 2-Methyl-11H-indeno[1,2-B]quinoxalin-11-one: This related compound has potential applications and has a molecular weight of 246.26 g/mol .
    • IUPAC Name: 2-methylindeno[1,2-b]quinoxalin-11-one
    • InChI: InChI=1S/C16H10N2O/c1-9-6-7-10-11(8-9)16(19)15-14(10)17-12-4-2-3-5-13(12)18-15/h2-8H,1H3
    • InChIKey: YUEDSPVSLZEJPC-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4N=C3C2=O
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one: This compound is a nitrogen-containing derivative with structural similarity to IQ-1 and potential as a JNK inhibitor and for intercalation into DNA, similar to doxorubicin . It may be a lead structure for biological activity studies .
  • Indeno[1,2-b]quinolin-11-one: This compound has a molecular weight of 231.24900, a boiling point of 445.5ºC at 760 mmHg, and a density of 1.343g/cm3 .
  • 11H-INDENO(1,2-b)QUINOXALIN-11-ONE: This compound has the molecular formula C15H8N2O .
    • IUPAC Name: indeno[1,2-b]quinoxalin-11-one
    • InChI: InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
    • InChIKey: GUGBQOJXKJAMTE-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O

Mechanism of Action

The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby altering their activity. The presence of the fluorine atom and the methylamino group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

  • Target Compound vs. Both compounds inhibit prostaglandin synthetase, but the target compound’s fluorine substituent could reduce oxidative metabolism.
  • Comparison with Ethylamino Derivative: The 10-ethylamino analog (compound 2 in ) showed reduced therapeutic indices (LD₅₀/ED₅₀ = 2.1) compared to ibuprofen (LD₅₀/ED₅₀ = 4.8), highlighting the sensitivity of biological activity to alkyl chain length.
  • Ulcerogenicity : The target compound’s ulcerogenic activity is comparable to phenylbutazone (UD₅₀/ED₅₀ = 1.3 vs. 1.5 for PHB), but higher than modern NSAIDs like celecoxib.

Structural Flexibility and Bioavailability

  • JNK Inhibitors: SP600125, an anthrapyrazolone, shares high lipophilicity and unsaturation with indenoquinoline derivatives but lacks the fused indenoquinoline core. Its morpholine derivative (4m) demonstrates improved bioavailability via aliphatic substitutions, a strategy applicable to indenoquinolines.

Mechanistic Insights

  • Prostaglandin vs. JNK Pathways : While the target compound acts via prostaglandin synthetase inhibition, SP600125 targets JNK, indicating divergent therapeutic applications (inflammatory pain vs. chronic inflammation or cancer).
  • Role of Substituents: Fluoro Groups: Enhance electronegativity and metabolic stability (e.g., 8-F in target compound vs. 6,10-Cl in dichloro derivative). Amino Side Chains: Methylamino groups optimize anti-inflammatory activity, whereas bulkier substituents (e.g., ethylamino) increase toxicity.

Biological Activity

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is a compound of significant interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C17_{17}H12_{12}FN2_{N_2}O and a molecular weight of approximately 278.30 g/mol, this compound features an indenoquinoline core that integrates both indole and quinoline moieties, contributing to its diverse biological properties .

The presence of a fluorine atom at the 8-position and a methylamino group at the 10-position enhances the compound's reactivity. The electron-withdrawing nature of the fluorine atom and the nucleophilic character of the methylamino group are critical in determining its biological interactions .

Biological Activity

Research indicates that compounds similar to 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- exhibit various biological activities, particularly in anticancer and antimicrobial domains. Below are summarized findings from various studies:

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of quinoline derivatives on different cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives exhibited significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines. The growth inhibitory potency was assessed using MTS assays, revealing that some compounds reduced cell viability significantly at concentrations ranging from 10 µM to 25 µM .

Cell Line Concentration (µM) Survival Rate (%)
MDA-MB-2311070
PC-31556
MCF-725>82

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated moderate to good activity against this pathogen, suggesting potential use in treating tuberculosis .

Case Studies

In a notable study published in the Polish Journal of Pharmacology, researchers synthesized various derivatives of indenoquinoline compounds and assessed their biological activities. The results indicated that modifications at specific positions significantly influenced their efficacy against cancer cells .

Another study focused on the synthesis of azine derivatives based on the indenoquinoline framework, showing promising results in terms of cytotoxicity against cancer cells while also indicating potential for crossing the blood-brain barrier .

Toxicity Profile

The toxicity profile of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- was assessed through acute toxicity tests in rodent models. The lethal dose (LD) was found to be greater than 2 g/kg when administered orally, indicating a relatively high safety margin for further pharmacological investigations .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 11H-indenoquinolinone derivatives, and how are they optimized for structural modifications?

The synthesis of indenoquinolinone derivatives often involves cyclization and functionalization steps. For example, ZrCl₄-catalyzed reactions enable efficient construction of the indenoquinolinone core via tandem annulation of 2-aminobenzaldehydes and cyclic ketones . Modifications at the 8-fluoro and 10-methylamino positions are achieved through nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated amination) . Key parameters for optimization include:

  • Catalyst selection : ZrCl₄ improves yield in annulation compared to Brønsted acids.
  • Reagent stoichiometry : Excess POCl₃ (3–5 eq.) ensures complete chlorination at reactive sites .
  • Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side-product formation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 8-fluoro-10-(methylamino)-substituted indenoquinolinones?

Characterization relies on a multi-technique approach:

  • ¹H/¹³C NMR : Assign fluorine coupling patterns (e.g., 8-fluoro substituent shows splitting in aromatic proton signals) and methylamino resonance (δ ~2.9–3.1 ppm for N–CH₃) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) and isotopic patterns for halogenated derivatives .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (retention times ~8–12 min) .

Advanced: How can researchers resolve contradictions in spectroscopic data for indenoquinolinone derivatives under varying solvent conditions?

Discrepancies in NMR signals (e.g., shifts in DMSO-d₆ vs. CDCl₃) arise from solvent polarity and hydrogen bonding. Methodological solutions include:

  • Solvent standardization : Use deuterated DMSO for polar derivatives to mimic reaction conditions .
  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal broadening .
  • DFT calculations : Compare experimental chemical shifts with computational models (B3LYP/6-311+G(d,p)) to validate assignments .

Advanced: What strategies are effective in optimizing the bioactivity of 8-fluoro-10-(methylamino)-indenoquinolinones through structural derivatization?

Derivative design focuses on enhancing target engagement and solubility:

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C-6 to improve π-stacking in DNA intercalation .
  • Amino side-chain modulation : Replace methylamino with morpholino or piperazinyl groups to balance lipophilicity and solubility (logP <3.5) .
  • Prodrug approaches : Acetylate the methylamino group to improve bioavailability, with hydrolysis monitored via LC-MS .

Advanced: How do reaction conditions influence regioselectivity in the synthesis of fluoro-substituted indenoquinolinones?

Regioselectivity is controlled by:

  • Lewis acid catalysts : ZrCl₄ directs annulation to favor the 11H-indenoquinolinone scaffold over alternative isomers .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates for fluorine retention at C-8 .
  • Substrate pre-functionalization : Pre-installing fluorine via Ullmann coupling before cyclization minimizes post-synthesis modifications .

Advanced: What experimental designs are recommended to evaluate the stability of 8-fluoro-10-(methylamino)-indenoquinolinones under physiological conditions?

  • pH stability assays : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24–72h, analyzing degradation via UPLC-MS .
  • Light/thermal stability : Expose samples to 4500 lux illumination or 40–60°C, tracking decomposition with TLC (Rf shifts) .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism, correlating half-life with structural features .

Basic: How are impurities and by-products identified during the synthesis of indenoquinolinone derivatives?

  • TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to detect unreacted starting materials (Rf ~0.2–0.4) .
  • LC-MS/MS : Identify dimeric by-products (m/z ~2×M+H) or dehalogenated species (e.g., loss of -F) .
  • Recrystallization : Remove polar impurities using ethanol/water mixtures (yield loss <5%) .

Advanced: What computational tools aid in predicting the reactivity of 8-fluoro-10-(methylamino)-indenoquinolinones in nucleophilic environments?

  • Fukui function analysis : Calculate electrophilic/nucleophilic indices (Gaussian 09) to map reactive sites for substitution .
  • MD simulations : Simulate solvent accessibility of the methylamino group in explicit water models (AMBER) .
  • pKa prediction : Use MarvinSketch to estimate amino group basicity (predicted pKa ~7.8), guiding pH-dependent reaction design .

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